Aqueous Co-Solvent Solubilization: Glycofurol 75 vs. Propylene Glycol and PEG 400
In a systematic co-solvent screening study for solubilizing the poorly water-soluble natural product (+)-usnic acid, glycofurol 75 demonstrated superior solubilization capacity compared to both propylene glycol and PEG 400 under identical conditions. At a fixed 20% (v/v) aqueous co-solvent concentration, glycofurol 75 achieved a solubility of 0.27 mg/mL, representing a 2.45-fold increase over propylene glycol (0.11 mg/mL) and a 1.42-fold increase over PEG 400 (0.19 mg/mL) [1]. The rank order of solubility among co-solvents tested was: glycofurol 75 > PEG 400 > propylene glycol. Notably, while surfactants (Cremophor RH40 and polysorbate 20) and the complexing agent 2-hydroxypropyl-β-cyclodextrin yielded higher absolute solubilities (0.57–0.84 mg/mL), glycofurol 75 offered the highest solubility among the simple co-solvent class without requiring surfactant-mediated micellization, which may be advantageous in assays sensitive to surfactant-induced cytotoxicity or membrane perturbation [1].
| Evidence Dimension | Solubility of (+)-usnic acid in 20% aqueous co-solvent solution |
|---|---|
| Target Compound Data | 0.27 mg/mL (glycofurol 75) |
| Comparator Or Baseline | Propylene glycol: 0.11 mg/mL; PEG 400: 0.19 mg/mL |
| Quantified Difference | +145% vs. propylene glycol; +42% vs. PEG 400 |
| Conditions | 20% (v/v) aqueous co-solvent solution, room temperature; (+)-usnic acid as model poorly water-soluble drug |
Why This Matters
For formulators screening co-solvents for hydrophobic APIs, glycofurol may achieve target solubility at lower co-solvent concentrations than PG or PEG 400, potentially reducing excipient-related toxicity or viscosity in the final formulation.
- [1] Kristmundsdóttir T, Aradóttir HA, Ingólfsdóttir K, Ögmundsdóttir HM. Solubilization of the lichen metabolite (+)-usnic acid for testing in tissue culture. J Pharm Pharmacol. 2002;54(11):1447-1452. View Source
